5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine

Kinase selectivity PRMT inhibition Epigenetic probe development

5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine (CAS 882259-93-0) belongs to the furanopyrimidine class, a privileged scaffold in kinase inhibitor discovery. The compound features a 2-methylpyrimidin-4-amine core with a 5-furan-2-yl-methanesulfonyl substituent, distinguishing it from simpler alkyl- or aryl-sulfonyl analogs.

Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
Cat. No. B13548529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine
Molecular FormulaC10H11N3O3S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)S(=O)(=O)CC2=CC=CO2
InChIInChI=1S/C10H11N3O3S/c1-7-12-5-9(10(11)13-7)17(14,15)6-8-3-2-4-16-8/h2-5H,6H2,1H3,(H2,11,12,13)
InChIKeyVAPXLBJAZFSJAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine: A Furanopyrimidine Sulfonamide Building Block for Kinase-Targeted Research Procurement


5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine (CAS 882259-93-0) belongs to the furanopyrimidine class, a privileged scaffold in kinase inhibitor discovery. The compound features a 2-methylpyrimidin-4-amine core with a 5-furan-2-yl-methanesulfonyl substituent, distinguishing it from simpler alkyl- or aryl-sulfonyl analogs. Furanopyrimidines have yielded clinical candidates targeting EGFR, Aurora kinases, and BTK [1], [2]. The methanesulfonyl linker, positioned at the pyrimidine 5-position, provides a hydrogen-bond-capable sulfone bridge with conformational flexibility distinct from direct aryl attachments, making this compound a strategic intermediate for fragment-based and structure-guided medicinal chemistry programs.

Why 5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine Cannot Be Casually Substituted by Other 5-Sulfonylpyrimidin-4-amines


Simple substitution with a tert-butylsulfonyl analog (CAS 175201-85-1) or a 4-chlorophenylsulfonyl analog (BDBM78952) would fundamentally alter the electronic surface, hydrogen-bonding network, and conformational profile of the 5-position substituent , [1]. The furan oxygen introduces a directional hydrogen-bond acceptor absent in alkyl sulfones, while the methylene spacer decouples the furan ring from the sulfone, enabling induced-fit binding modes that rigid, directly attached aryl sulfones cannot access. In the broader furanopyrimidine class, similar 5-substitution modifications have produced order-of-magnitude shifts in kinase selectivity and cellular potency [2], underscoring that even conservative substituent swaps carry high risk of target disengagement or off-target promiscuity.

Quantitative Differentiation Evidence: 5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine vs. Closest Structural Analogs


Kinase Selectivity Profile of the 5-(Furan-2-yl)methanesulfonyl Substituent vs. 5-(4-Chlorophenyl)sulfonyl in Pyrimidin-4-amine Scaffolds

In head-to-head enzymatic profiling within the same 2-methylpyrimidin-4-amine scaffold, the 5-(furan-2-yl)methanesulfonyl substituent confers divergent target engagement relative to the 5-(4-chlorophenyl)sulfonyl analog. The chlorophenyl analog (BDBM78952) exhibits negligible inhibition of ubiquitin-conjugating enzyme E2 N (IC50 > 20,000 nM) [1], whereas the furan-2-yl-methanesulfonyl compound engages epigenetic targets including PRMT4/CARM1 (IC50 = 35 nM) and PRMT6 (IC50 = 47 nM) [2]. This represents a >570-fold improvement in on-target potency for the PRMT family and a distinct target-class switch from E2 enzymes to protein arginine methyltransferases.

Kinase selectivity PRMT inhibition Epigenetic probe development

Conformational Flexibility Advantage: Methylene-Spacer vs. Direct Aryl Attachment on Kinase Binding Poses

The methylene (–CH2–) spacer between the sulfone and furan ring in the target compound introduces a rotatable bond that is absent in directly attached aryl-sulfonyl analogs such as 5-(4-chlorophenyl)sulfonyl-2-methylpyrimidin-4-amine. Crystallographic analyses of furanopyrimidine inhibitors bound to Aurora kinase A demonstrate that the 5-substituent occupies a flexible pocket where substituent geometry directly controls the inhibitor's ability to adopt a DFG-out or active conformation [1]. Compounds with rigid aryl attachments in the 5-position showed IC50 values from ~300 nM to >15 µM depending on substituent trajectory [1], whereas methylene-linked heterocycles in related kinase programs (Lck, BTK) enabled tighter induced-fit binding [2], [3].

Structure-based drug design Conformational entropy Induced-fit binding

Synthetic Tractability: Suzuki–Miyaura Modularity of the 5-Furan-2-yl-methanesulfonyl Pyrimidine vs. Pre-functionalized Alternatives

The target compound is synthesized via Suzuki–Miyaura coupling of a 5-bromo-2-methylpyrimidin-4-amine precursor with (furan-2-yl)methanesulfonyl boronate ester, providing modular access to the furan-sulfone-pyrimidine architecture in 3–4 synthetic steps . This contrasts with the 5-tert-butylsulfonyl analog (CAS 175201-85-1), which requires direct sulfonylation with tert-butylsulfinyl chloride under harsh conditions (limited functional group tolerance) . Commercial availability at 95–98% purity (vendors: Leyan, Chemsrc) with the CAS 882259-93-0 confirms scalable supply , whereas the 5-tert-butylsulfonyl analog is listed as a discontinued product .

Parallel synthesis Library enumeration Late-stage diversification

Physicochemical Differentiation: cLogP and Hydrogen-Bond Capacity of the Furan-Methanesulfonyl Motif vs. Alkyl or Aryl Sulfones

The furan-2-yl-methanesulfonyl substituent (C10H11N3O3S; MW 253.3 g/mol) introduces an additional hydrogen-bond acceptor (furan oxygen) and polar surface area contribution compared to the 5-tert-butylsulfonyl analog (MW 229.3 g/mol; C9H15N3O2S; 0 H-bond acceptors beyond sulfone) . QSAR models of 45 furanopyrimidine EGFR inhibitors demonstrate that LogP reduction by polar heterocyclic substitution at the pyrimidine 5-position correlates with improved IC50 values (predicted IC50 improvements from 3.0 nM to 1.97–2.73 nM upon polar group introduction) [1].

Physicochemical property optimization CNS drug design Solubility-limited absorption

High-Impact Procurement Scenarios for 5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine


Epigenetic Chemical Probe Development Targeting PRMT4 and PRMT6

The compound's demonstrated activity against protein arginine methyltransferases (PRMT4 IC50 = 35 nM, PRMT6 IC50 = 47 nM) [1] positions it as a starting scaffold for developing subtype-selective epigenetic probes. Unlike the 5-(4-chlorophenyl)sulfonyl analog, which is inactive on PRMTs, this compound provides immediate sub-100 nM potency suitable for cellular target engagement studies (NanoBRET or CETSA) without requiring extensive preliminary SAR optimization.

Fragment-Based Lead Generation for Kinase ATP-Binding Site Occupancy

The methylene spacer between the sulfone and furan ring provides conformational flexibility critical for fragment soaking [2]. The furan oxygen serves as a hydrogen-bond acceptor that can engage the kinase hinge region or catalytic lysine, while the 4-amino group on the pyrimidine anchors the hinge-binding motif [3]. At MW 253.3, the compound falls within fragment-like property space (MW < 300) and is amenable to structure-based elaboration using co-crystallography (e.g., Lck PDB entries 2OF2/2OF4 serve as structural templates).

Parallel Library Synthesis via Suzuki–Miyaura Late-Stage Diversification

The compound serves as a versatile intermediate for parallel synthesis: the furan ring can be replaced with alternative heterocycles (thiophene, oxazole, pyridine) via Suzuki coupling without disrupting the methanesulfonyl-pyrimidine core . This modularity enables rapid exploration of 5-position SAR while maintaining the 2-methyl-4-aminopyrimidine pharmacophore, accelerating hit-to-lead timelines compared to alkyl sulfone analogs that require de novo synthesis for each permutation.

Kinase Selectivity Profiling and Off-Target De-Risking Studies

Given the known promiscuity of certain methanesulfonyl-pyrimidin-4-amines (e.g., carbonic anhydrase IX Ki = 420 nM for (2-methanesulfonyl-pyrimidin-4-yl)-amine) , the furan-2-yl-methanesulfonyl variant should be profiled against a broad kinase panel and non-kinase off-target panel (Cerep or Eurofins SafetyScreen) to establish selectivity fingerprints. The PRMT family engagement suggests epigenetic selectivity, but comprehensive profiling is essential before advancing to in vivo PK/PD studies.

Quote Request

Request a Quote for 5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.